3-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
3-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a chloro group, a furan ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a furan boronic acid with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Formation of the Benzamide Core: The benzamide core is formed by reacting 3-chlorobenzoyl chloride with an amine derivative of the pyrazole-furan intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group on the benzamide can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), amines, thiols.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the furan and pyrazole rings suggests that it may exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The furan and pyrazole rings may facilitate binding to specific sites on proteins, influencing their function and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Unique due to the combination of furan and pyrazole rings.
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.
3-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)aniline: Similar structure but with an aniline group instead of a benzamide, potentially altering its chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to other similar compounds. The presence of the chloro group, in particular, can influence its chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
3-chloro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-15-3-1-2-12(8-15)16(21)18-5-6-20-10-14(9-19-20)13-4-7-22-11-13/h1-4,7-11H,5-6H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSVMIDKMOXADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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